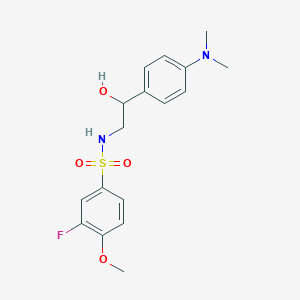

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4S/c1-20(2)13-6-4-12(5-7-13)16(21)11-19-25(22,23)14-8-9-17(24-3)15(18)10-14/h4-10,16,19,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBOAURDAZMUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer treatment and cellular modulation. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylamino group : Enhances solubility and bioavailability.

- Hydroxyethyl moiety : May contribute to its interaction with biological targets.

- Fluoro and methoxy substituents : Potentially influence pharmacokinetic properties.

The molecular formula is , indicating a sulfonamide backbone which is known for diverse biological activities.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The inhibition is often linked to interference with tubulin polymerization, leading to cell cycle arrest .

- Modulation of Kinase Activity : The compound may act as a modulator of protein kinases, which are crucial in cellular signaling pathways related to proliferation and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Anti-inflammatory Effects : Some derivatives of sulfonamide compounds have been shown to reduce inflammatory responses in cellular models, suggesting that this compound might also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | A549, HeLa | 5.33 - 6.38 | Inhibition of tubulin polymerization |

| Kinase Inhibition | Various | < 10 | Modulation of kinase signaling pathways |

| Anti-inflammatory | Macrophage models | 20 - 30 | Inhibition of pro-inflammatory cytokines |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study focusing on the compound's cytotoxic effects revealed that it significantly inhibited the growth of A549 and HeLa cells at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

- Kinase Modulation Studies : Another research effort demonstrated that similar compounds could effectively inhibit p38 MAPK signaling pathways, which are involved in inflammatory responses and cancer progression. This suggests that this compound might share this property .

- Animal Models : Preliminary studies using animal models have indicated that compounds with similar structures exhibit reduced tumor growth rates when administered in vivo, supporting their potential as therapeutic agents against cancer .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its ability to modulate protein kinase activity, which is crucial in regulating cellular functions such as proliferation and apoptosis. Protein kinases are often implicated in cancer progression, making this compound a candidate for cancer therapies. Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can inhibit specific kinases involved in tumor growth and metastasis .

Cancer Treatment

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Case Study: In Vitro Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated effective dose-response relationships, suggesting that further development could lead to potent anti-cancer drugs .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest |

Biochemical Research Tool

Beyond therapeutic applications, this compound serves as a valuable biochemical research tool. It can be utilized in studies aimed at understanding signaling pathways related to disease states. Its ability to selectively inhibit certain protein kinases makes it an essential reagent for probing cellular mechanisms and validating targets for drug discovery .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonamide formation : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a secondary amine intermediate (e.g., 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine) in anhydrous dichloromethane or THF under nitrogen, with triethylamine as a base .

- Hydroxyethylamine preparation : Reduction of a ketone precursor (e.g., 4-(dimethylamino)acetophenone) using NaBH₄ or LiAlH₄ in ethanol, followed by purification via column chromatography .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C for exothermic steps) to minimize side products like disubstituted sulfonamides .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8 ppm, methoxy at δ ~3.8 ppm) and stereochemistry of the hydroxyethyl group (split signals for diastereomers) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~435.15) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and resolve enantiomers if chiral centers exist .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) due to the sulfonamide group’s affinity for enzyme active sites .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can stereochemical challenges in the hydroxyethyl group be addressed during synthesis and analysis?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during amine synthesis or employ enzymatic resolution with lipases .

- X-ray crystallography : Co-crystallize with a target protein (e.g., carbonic anhydrase) to determine absolute configuration .

- Dynamic NMR : Analyze temperature-dependent splitting of hydroxyethyl protons to assess rotational barriers .

Q. How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling. The electron-withdrawing fluoro group directs electrophilic attacks to the para position, while methoxy’s electron-donating nature stabilizes radical intermediates .

- Experimental validation : Perform Pd-catalyzed couplings (e.g., with aryl boronic acids) under microwave irradiation (100°C, 30 min) and compare yields with/without substituents .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically resolved?

Methodological Answer:

- ADME profiling :

- Permeability : Caco-2 monolayer assay to assess intestinal absorption .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Pharmacodynamic modeling : Corrogate in vitro IC₅₀ with plasma-free concentrations in animal models to identify off-target effects .

- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if poor solubility is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.